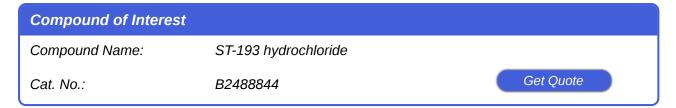


# ST-193 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of **ST-193 hydrochloride**, a potent, broad-spectrum inhibitor of arenavirus entry. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and drug development.

#### Introduction

**ST-193 hydrochloride** is a novel small-molecule antiviral compound that has demonstrated significant efficacy against a wide range of arenaviruses, including several that cause severe hemorrhagic fevers in humans. Its mechanism of action as a viral entry inhibitor makes it a promising candidate for further preclinical and clinical development.

# **Chemical Properties**



Property	Value	
Chemical Name	1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine hydrochloride	
CAS Number	489416-12-8[1]	
Molecular Formula	C24H27N3O · HCI	
Synonyms	ST-193 HCl, ST193 hydrochloride	

## **Synthesis**

While a detailed, step-by-step synthesis protocol for **ST-193 hydrochloride** is not publicly available, the general synthesis of 1,2-substituted benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[2] [3] The synthesis of ST-193 likely involves a multi-step process culminating in the formation of the benzimidazole core, followed by N-alkylation to introduce the substituted benzyl and phenyl groups. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

## **Antiviral Activity and Mechanism of Action**

ST-193 is a potent inhibitor of arenavirus entry.[4] Its mechanism of action is targeted at the viral envelope glycoprotein (GPC), a critical component for viral entry into host cells.

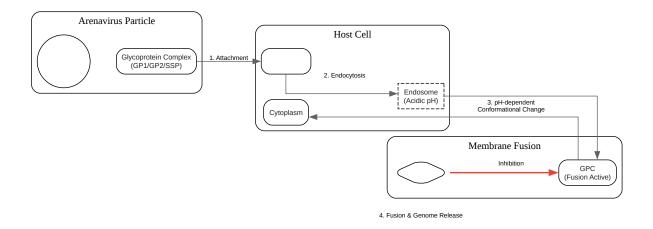
#### **Mechanism of Action: Arenavirus Entry Inhibition**

Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein GP1 subunit to a cell surface receptor. This is followed by endocytosis of the virus particle. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, mediated by the GP2 subunit. This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating infection.

ST-193 targets the interaction between the stable signal peptide (SSP) and the GP2 fusion subunit of the arenavirus GPC. It is believed to stabilize the pre-fusion conformation of the



GPC, preventing the pH-dependent conformational changes necessary for membrane fusion. This effectively blocks the release of the viral genome into the host cell cytoplasm.



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Fig. 1: Mechanism of ST-193 hydrochloride in inhibiting arenavirus entry.

### **In Vitro Efficacy**

**ST-193 hydrochloride** has demonstrated potent in vitro activity against a range of arenaviruses. The 50% inhibitory concentrations (IC50) have been determined using pseudovirus entry assays.



Virus	IC50 (nM)
Guanarito	0.44[1]
Junin	0.62[1]
Lassa	1.4[1]
Machupo	3.1[1]
Sabia	0.2 - 12[1]

ST-193 exhibits high specificity, showing no antiviral activity against pseudotypes with glycoproteins from lymphocytic choriomeningitis virus (LCMV) or vesicular stomatitis virus (VSV) at concentrations up to 10  $\mu$ M.[1]

## **In Vivo Efficacy**

The in vivo efficacy of ST-193 has been evaluated in a guinea pig model of Lassa fever.

# **Animal Model and Dosing**

Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). ST-193 was administered via intraperitoneal (i.p.) injection once daily for 14 days, starting one hour before infection.

**Survival and Viremia** 

Treatment Group	Dose (mg/kg/day)	Survival Rate (%)	Viremia Reduction
Vehicle	-	0	-
Ribavirin	25	0	-
ST-193	25	62.5	2-3 log reduction
ST-193	80	62.5	2-3 log reduction

ST-193-treated animals exhibited fewer signs of disease and a significant increase in survival compared to both vehicle and ribavirin-treated groups.[1] Treatment with ST-193 also led to a 2- to 3-log reduction in viremia.[1]



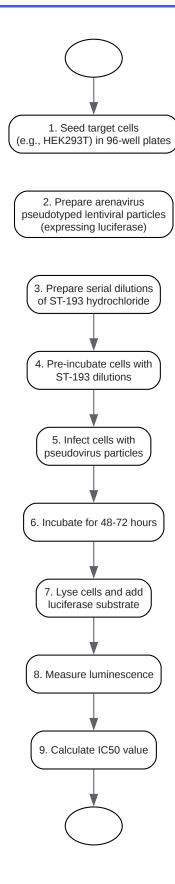
# **Experimental Protocols**

The following sections outline the general methodologies likely employed in the characterization of **ST-193 hydrochloride**, based on standard practices in the field.

# **Arenavirus Pseudovirus Entry Assay**

This assay is used to determine the in vitro antiviral activity of compounds that inhibit viral entry.





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Fig. 2: General workflow for an arenavirus pseudovirus entry assay.



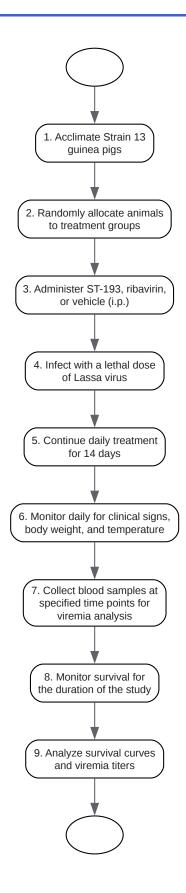
#### Methodology:

- Cell Culture: Target cells (e.g., HEK293T) are seeded in 96-well plates.
- Pseudovirus Production: Lentiviral particles are pseudotyped with the arenavirus glycoprotein of interest. These particles typically contain a reporter gene, such as luciferase.
- Compound Treatment: Cells are pre-incubated with serial dilutions of ST-193 hydrochloride.
- Infection: The cells are then infected with the pseudovirus particles.
- Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
- Data Analysis: Cell lysates are assayed for luciferase activity. The reduction in luciferase signal in the presence of the compound is used to calculate the IC50 value.

### In Vivo Efficacy Study in Guinea Pig Model

This protocol outlines the key steps in evaluating the in vivo efficacy of ST-193 against Lassa virus.





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Fig. 3: General workflow for an in vivo efficacy study in a guinea pig model.



#### Methodology:

- Animal Model: Strain 13 guinea pigs are used as they are a well-established model for Lassa fever.
- Treatment Groups: Animals are divided into groups receiving ST-193 (at different doses), a positive control (e.g., ribavirin), and a vehicle control.
- Dosing and Infection: Treatment is initiated prior to infection with a lethal dose of Lassa virus.
  Dosing continues for a specified period.
- Monitoring: Animals are monitored daily for clinical signs of illness, body weight, and temperature.
- Viremia Measurement: Blood samples are collected at various time points to quantify the amount of virus in the blood (viremia) using methods such as plaque assays or RT-qPCR.
- Endpoint: The primary endpoint is typically survival.

#### Conclusion

**ST-193 hydrochloride** is a promising arenavirus entry inhibitor with potent and broad-spectrum activity. Its novel mechanism of action, targeting the viral glycoprotein complex, and its demonstrated in vivo efficacy make it a strong candidate for further development as a therapeutic for arenavirus hemorrhagic fevers. This technical guide provides a foundational understanding of its chemical and pharmacological properties to aid researchers in their ongoing efforts to combat these significant viral threats.

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